Methyl 2-[1-(methoxyamino)cyclobutyl]acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-(methoxyamino)cyclobutyl]acetate typically involves the reaction of cyclobutanone with methoxyamine hydrochloride to form the methoxyamino derivative. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and bases like sodium hydroxide or potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(methoxyamino)cyclobutyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the methoxyamino group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include oximes, amines, and various substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-[1-(methoxyamino)cyclobutyl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl 2-[1-(methoxyamino)cyclobutyl]acetate involves its interaction with specific molecular targets. The methoxyamino group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The cyclobutyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[1-(amino)cyclobutyl]acetate
- Methyl 2-[1-(hydroxyamino)cyclobutyl]acetate
- Methyl 2-[1-(acetoxyamino)cyclobutyl]acetate
Uniqueness
Methyl 2-[1-(methoxyamino)cyclobutyl]acetate is unique due to the presence of the methoxyamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The methoxy group can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
methyl 2-[1-(methoxyamino)cyclobutyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-11-7(10)6-8(9-12-2)4-3-5-8/h9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQGYTLDGLWJLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCC1)NOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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